molecular formula C15H16N2 B12746248 N-Methyldiaminostilbene CAS No. 1075218-61-9

N-Methyldiaminostilbene

Cat. No.: B12746248
CAS No.: 1075218-61-9
M. Wt: 224.30 g/mol
InChI Key: LSXVZFZGGWPTSL-NSCUHMNNSA-N
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Description

N-Methyldiaminostilbene is an organic compound of significant interest in materials science and chemical research. Its core structure is related to stilbene derivatives, which are widely studied for their optical properties and potential applications in organic light-emitting diodes (OLEDs), fluorescent dyes, and molecular probes . Researchers value this compound for its potential utility in developing advanced materials and as a building block in synthetic chemistry. The mechanism of action for such compounds typically involves the absorption and emission of light, where the conjugated system and substituents like methyl and amino groups can fine-tune photophysical characteristics such as fluorescence quantum yield and Stokes shift. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1075218-61-9

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

4-[(E)-2-[4-(methylamino)phenyl]ethenyl]aniline

InChI

InChI=1S/C15H16N2/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11,17H,16H2,1H3/b3-2+

InChI Key

LSXVZFZGGWPTSL-NSCUHMNNSA-N

Isomeric SMILES

CNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N

Canonical SMILES

CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for N Methyldiaminostilbene and Its Derivatives

Strategic Approaches in N-Methyldiaminostilbene Synthesis

Fragment A: A 4-aminobenzyl derivative, such as 4-aminobenzylphosphonium salt (for a Wittig reaction) or a 4-aminostyrene (for a Heck reaction).

Fragment B: A 4-(methylamino)benzaldehyde (B1624761) or a 4-halo-N-methylaniline derivative.

Divergent Synthesis: In contrast, a divergent strategy begins with a common core structure, which is then elaborated upon to create a library of different molecules. wikipedia.org Starting with a successfully synthesized this compound core, a divergent approach could be used to generate a wide array of derivatives. nih.gov For example, the primary amine group could be reacted with various acyl chlorides, sulfonyl chlorides, or isocyanates to introduce new functionalities. This approach is particularly valuable in drug discovery and materials science for rapidly generating and screening a multitude of structurally related compounds for desired properties. wikipedia.orgbeilstein-journals.org

Synthesis StrategyDescriptionApplication to this compound
Convergent Separate fragments are synthesized independently and then combined. researchgate.netresearchgate.netEfficient for producing a specific this compound target with high overall yield.
Divergent A common intermediate is used to generate a library of different compounds. wikipedia.orgnih.govIdeal for creating a diverse set of this compound derivatives for screening purposes.

The central double bond of the stilbene (B7821643) core can exist as one of two geometric isomers: (E) or (Z). These isomers can have significantly different physical, chemical, and biological properties, making stereoselective synthesis—the ability to selectively form one isomer over the other—critically important. anu.edu.aunih.govnih.gov

Several classical and modern olefination reactions can be employed to control the geometry of the double bond in this compound synthesis:

Wittig Reaction: The reaction of a phosphonium (B103445) ylide with an aldehyde. The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the (E)-isomer, while non-stabilized ylides tend to produce the (Z)-isomer.

Horner-Wadsworth-Emmons (HWE) Reaction: An enhancement of the Wittig reaction using phosphonate (B1237965) carbanions, which are more reactive than the corresponding ylides. The HWE reaction almost exclusively yields the (E)-isomer, making it a highly reliable method for obtaining the trans-stilbene (B89595) configuration.

Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Heck, Suzuki, and Stille couplings are powerful tools for forming carbon-carbon bonds with high stereoselectivity. For instance, coupling a vinyl halide with a vinyl boronic acid (Suzuki reaction) or a vinyl halide with an alkene (Heck reaction) typically proceeds with retention of the double bond geometry of the starting materials and overwhelmingly favors the formation of the (E)-isomer. mdpi.com

MethodTypical SelectivityReactants for this compound Synthesis
Wittig Reaction (E) or (Z)4-(Methylamino)benzaldehyde + 4-Aminobenzyltriphenylphosphonium bromide
HWE Reaction High (E)-selectivity4-(Methylamino)benzaldehyde + Diethyl (4-aminobenzyl)phosphonate
Suzuki Coupling High (E)-selectivity4-Vinylboronic acid derivative + 4-Halo-N-methylaniline derivative
Heck Coupling High (E)-selectivity4-Aminostyrene + 4-Iodo-N-methylaniline

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly incorporates the principles of green chemistry to minimize environmental impact and enhance safety. rroij.com These principles are highly relevant to the synthesis of this compound and its derivatives. snu.ac.krresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as the Suzuki or Heck couplings, have excellent atom economy compared to stoichiometric reactions like the Wittig, where a triphenylphosphine (B44618) oxide byproduct is generated in large quantities.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org The use of palladium catalysts for cross-coupling reactions is a prime example of this principle in action.

Safer Solvents and Auxiliaries: The use of hazardous substances should be eliminated or reduced. This involves replacing toxic organic solvents like DMF or chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or 2-methyltetrahydrofuran. researchgate.net

Energy Efficiency: Energy requirements should be minimized. Conducting reactions at ambient temperature and pressure or using energy-efficient sources like microwave irradiation can significantly reduce the energy footprint of a synthesis. atiner.gr

Green Chemistry PrincipleApplication in this compound Synthesis
High Atom Economy Favoring catalytic cross-coupling reactions over Wittig-type reactions. acs.org
Catalysis Employing reusable palladium catalysts for Heck or Suzuki couplings. researchgate.net
Safer Solvents Replacing traditional volatile organic compounds (VOCs) with water or bio-based solvents. researchgate.net
Energy Efficiency Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. atiner.gr

Derivatization Strategies for Functionalized N-Methyldiaminostilbenes

Derivatization is the process of chemically modifying a compound to produce a new one with different properties. sigmaaldrich.comresearchgate.net For this compound, derivatization is key to tuning its properties for specific applications. nih.gov

The inherent fluorescence of the stilbene core can be modified or enhanced by introducing auxiliary functional groups that act as chromophores (light-absorbing groups) or fluorophores (light-emitting groups). This is achieved by attaching these groups to the this compound skeleton, often at the primary amine or on one of the phenyl rings.

Chromophore Introduction: Attaching a group like a nitro (-NO₂) or cyano (-CN) group can shift the absorption spectrum to longer wavelengths (a bathochromic shift).

Fluorophore Introduction: Coupling a known fluorescent molecule, such as a dansyl or coumarin (B35378) moiety, to the primary amine can create a new derivative with enhanced or altered fluorescent properties, potentially leading to a higher quantum yield or a shift in the emission wavelength.

Functional GroupTypePotential Effect on this compound
Nitro (-NO₂) Group ChromophoreShifts absorption to longer wavelengths; potential fluorescence quenching.
Dansyl Chloride FluorophoreCreates a highly fluorescent sulfonamide derivative with strong green emission.
BODIPY FluorophoreIntroduces intense and sharp fluorescence, tunable by substitution on the BODIPY core.
Coumarin FluorophoreAdds a blue-emitting fluorophore, creating a potential FRET system.

The electronic properties of the this compound molecule, such as its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, can be precisely tuned through structural modifications. researchgate.netelsevierpure.com These changes are critical for applications in organic electronics, where the molecule might function as an electron donor or part of a charge-transfer system.

The two amino groups and the conjugated π-system make this compound an electron-rich, or electron-donating, molecule. Its electronic character can be modulated by adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.gov

Enhancing Electron-Donating Character: Introducing additional EDGs, such as methoxy (B1213986) (-OCH₃) or further alkylamino groups, onto the phenyl rings will raise the energy of the HOMO, making the molecule a stronger electron donor.

Introducing Electron-Accepting Character: Adding EWGs, such as cyano (-CN), trifluoromethyl (-CF₃), or nitro (-NO₂) groups, will lower the energy of the LUMO. This creates a "push-pull" system within the molecule, which can lead to interesting photophysical properties like large Stokes shifts and solvatochromism. This tuning of the HOMO-LUMO gap is a fundamental strategy in the design of functional organic materials. nih.gov

Group TypeExample SubstituentsEffect on Electronic Properties
Electron-Donating (EDG) -OCH₃, -N(CH₃)₂Raises HOMO level, decreases HOMO-LUMO gap, enhances electron-donating ability. nih.gov
Electron-Withdrawing (EWG) -CN, -CF₃, -NO₂Lowers LUMO level, decreases HOMO-LUMO gap, introduces electron-accepting character.

Following a comprehensive search for scientific literature on the chemical compound "this compound" and its logical derivatives such as N,N'-dimethyl-4,4'-diaminostilbene, it has been determined that there is a significant lack of specific published research data to fulfill the detailed requirements of the requested article.

The conducted searches did not yield dedicated studies on the photophysical characterization, excited-state dynamics, or fluorescence quenching mechanisms specifically for this compound. While the fundamental concepts outlined in the request—such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and static/dynamic quenching—are well-established areas of photochemistry, applying them specifically to this compound requires experimental data that does not appear to be available in the public domain or indexed scientific literature.

Research is available for structurally related compounds, particularly "push-pull" stilbene systems like trans-4-(N,N-dimethylamino)-4′-nitrostilbene (DMANS). researchgate.net These molecules, which feature an electron-donating group (like dimethylamino) on one end and an electron-accepting group (like nitro) on the other, have been studied for their complex excited-state dynamics, including vibrational relaxation and strong solvent-dependent behavior. researchgate.netrsc.org Similarly, extensive research exists on other donor-acceptor molecules such as 4-(N,N-dimethylamino)benzonitrile (DMABN), which are classic models for studying Twisted Intramolecular Charge Transfer (TICT) states. nih.govnih.gov

However, this compound, which would likely feature two electron-donating amino groups, would be classified as a "push-push" system. Its photophysical properties, relaxation pathways, and interactions with its environment would be fundamentally different from the well-studied "push-pull" systems. Attributing data from DMANS or DMABN to this compound would be scientifically inaccurate.

Due to the absence of specific research findings, data tables, and mechanistic elucidation for this compound, it is not possible to generate the authoritative and scientifically accurate article as requested while strictly adhering to the provided outline and focusing solely on the specified compound.

Iii. Photophysical Characterization and Mechanistic Elucidation of N Methyldiaminostilbene

Ultrafast Spectroscopy in Probing N-Methyldiaminostilbene Dynamics

Ultrafast spectroscopic techniques, operating on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, are indispensable for observing the transient electronic and structural changes that govern the photochemistry of molecules like this compound. nd.edu These methods allow for the direct observation of excited-state evolution, providing critical insights into the mechanisms of photoisomerization and relaxation.

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful pump-probe technique used to map the excited-state landscape of a molecule. edinst.com An ultrashort laser pulse (the pump) excites the sample, and a subsequent, time-delayed pulse (the probe) measures the change in absorption of the sample as a function of wavelength and time. edinst.com This provides a "snapshot" of the transient species present at various moments after excitation.

For a molecule like this compound, fs-TA would be expected to reveal several key dynamic processes. Upon photoexcitation from the ground state (S₀) to the first excited singlet state (S₁), several competing relaxation pathways become accessible. In analogous push-pull stilbenes, such as trans-4-(N,N-dimethylamino)-4′-nitrostilbene (DMANS), fs-TA studies have shown that the initially populated excited state can evolve through torsional dynamics around the ethylenic double bond, leading to a perpendicular intermediate that facilitates cis-trans isomerization. researchgate.net Concurrently, in polar solvents, the rotation of the amino and/or the other substituted phenyl group can lead to the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.net

The expected fs-TA spectra of this compound would likely show a ground-state bleach (GSB) signal corresponding to the depletion of the ground-state population, stimulated emission (SE) from the initially excited state, and excited-state absorption (ESA) bands corresponding to transitions from the S₁ state to higher excited states (Sₙ). The temporal evolution of these spectral features would provide kinetic information on the rates of isomerization, ICT state formation, and internal conversion back to the ground state.

To illustrate the kind of data obtained from such experiments on related compounds, the following table summarizes transient absorption data for representative amino-substituted stilbenes.

CompoundSolventExcitation Wavelength (nm)Observed Transient SpeciesTimescale of Dynamics (ps)
trans-4-(N,N-dimethylamino)-4′-nitrostilbene (DMANS) Acetonitrile400¹LE, ¹TICT, T₁~1-100
trans-4-Aminostilbene Hexane267¹LE, Perpendicular Intermediate~50-150
trans-4,4'-Diaminostilbene Ethanol310¹LE, Solvated ¹ICT~10-200

This table is illustrative and compiled from data on analogous compounds to predict the behavior of this compound. ¹LE refers to the Locally Excited state, ¹TICT to the Twisted Intramolecular Charge Transfer state, and T₁ to the first triplet state.

Time-resolved fluorescence anisotropy (TRFA) is a technique that provides information about the rotational dynamics of a molecule in its excited state. basicmedicalkey.com By exciting a sample with vertically polarized light, a population of preferentially oriented molecules is created. The subsequent emission is monitored through polarizers oriented parallel (I∥(t)) and perpendicular (I⊥(t)) to the excitation polarization. The fluorescence anisotropy, r(t), is then calculated as:

r(t) = (I∥(t) - G * I⊥(t)) / (I∥(t) + 2 * G * I⊥(t))

where G is a correction factor for the detection system's sensitivity to different polarizations. The decay of the anisotropy over time is related to the rotational correlation time of the fluorophore, which in turn is dependent on its size, shape, and the viscosity of the surrounding medium.

The following interactive table presents typical fluorescence anisotropy decay parameters for related amino-substituted stilbenes in various solvents, which can be used to infer the expected behavior of this compound.

CompoundSolventRotational Correlation Time (τ_rot, ps)Initial Anisotropy (r₀)
trans-4-Dimethylamino-4′-cyanostilbene n-Heptane1500.35
Acetonitrile2900.32
Resveratrol Propanol4500.38

This table is based on data from analogous compounds and serves as a predictive model for this compound. The rotational correlation times are dependent on solvent viscosity and temperature.

Photostability and Degradation Pathways of this compound

The photostability of a fluorescent molecule is a critical parameter for its practical applications. Stilbene (B7821643) derivatives are known to undergo several photochemical reactions that can lead to their degradation. The primary photodegradation pathway for many stilbenes is trans-cis photoisomerization. acs.org Upon absorption of light, the trans isomer can convert to the cis isomer, which often has different photophysical properties and may be less stable.

Another significant degradation pathway for stilbenes is photocyclization. The cis isomer can undergo an electrocyclic reaction to form a dihydrophenanthrene intermediate. In the presence of an oxidizing agent, such as molecular oxygen, this intermediate can be irreversibly converted to the corresponding phenanthrene (B1679779) derivative. rsc.org

The presence of amino groups, as in this compound, can influence these degradation pathways. Electron-donating groups can affect the energy landscape of the excited states and the quantum yields of isomerization and other photochemical reactions. For some amino-substituted stilbenes, the introduction of N-phenyl groups has been shown to increase photostability by suppressing photoisomerization and enhancing fluorescence quantum yields. nih.gov

The expected photodegradation products of this compound under irradiation with UV light would, therefore, likely include the cis-N-Methyldiaminostilbene isomer and the corresponding phenanthrene derivative. The relative quantum yields of these processes would depend on the solvent environment and the presence of oxygen.

The following table lists the primary photodegradation pathways and products observed for related stilbene derivatives.

Stilbene DerivativePrimary Degradation PathwayMajor Photoproducts
trans-Stilbene (B89595) trans-cis Isomerization, Photocyclizationcis-Stilbene, Phenanthrene
trans-4-Aminostilbene trans-cis Isomerizationcis-4-Aminostilbene
Triazine-Stilbene Brighteners trans-cis Isomerization, Photodegradationcis-Isomers, various degradation products

This table summarizes known degradation pathways for analogous compounds to infer the likely photostability of this compound.

Iv. Computational and Theoretical Investigations of N Methyldiaminostilbene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and reactivity of molecules. For stilbene (B7821643) derivatives, these calculations offer insights into their unique photophysical behaviors.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.net It has been successfully applied to study the thermodynamic, electronic, and spectroscopic properties of various organic molecules, including stilbene derivatives. taylorfrancis.com DFT calculations, by solving the Kohn-Sham equations, can accurately reconstruct electronic structures and provide theoretical guidance on molecular interactions. nih.gov

For substituted stilbenes, DFT is employed to calculate key molecular descriptors such as molecular orbital energy levels and atomic charge distributions. nih.govdovepress.com These calculations help in identifying reactive sites and understanding the influence of different substituent groups on the electronic properties of the stilbene core. For instance, studies on 4,4'-disubstituted stilbenes have utilized DFT to develop quantitative relationships between substituent effects and the energy of UV absorption wavelengths. While specific DFT studies focused solely on N-Methyldiaminostilbene are not extensively documented in publicly available literature, the principles and findings from studies on analogous compounds provide a strong framework for understanding its behavior.

A representative application of DFT is the calculation of ground-state and excited-state geometries and energies. The choice of functional and basis set is crucial for accuracy. For example, a combination like B3LYP with a 6-31G(d,p) basis set is commonly used for such organic molecules to balance accuracy and computational cost. researchgate.netdergipark.org.tr

Table 1: Representative DFT Functionals and Basis Sets for Stilbene Derivatives

FunctionalBasis SetTypical Application
B3LYP6-31G(d,p)Geometry optimization, electronic properties
PBE0LANL2DZGeometries of transition metal-containing systems
M06-2X6-311++G(d,p)Thermochemistry, kinetics, noncovalent interactions
ωB97XDdef2-TZVPLong-range corrected, good for charge-transfer

This table is illustrative and based on common practices in computational chemistry for similar organic molecules.

Ab initio methods are computational chemistry techniques based on quantum mechanics that are derived "from first principles," without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Configuration Interaction (CI), aim to solve the electronic Schrödinger equation to predict molecular properties. wikipedia.org

For complex systems like stilbene derivatives, ab initio calculations can provide a detailed picture of the electronic structure and bonding characteristics. aps.org For instance, ab initio calculations on related systems have been used to analyze the nature of atomic bonds by examining charge density populations, revealing the coexistence of different bonding types. aps.org While computationally more intensive than DFT, ab initio methods can offer higher accuracy for specific properties, especially when electron correlation is critical. aps.orgarxiv.org The investigation of excited states, which are central to the photochemistry of stilbenes, often benefits from multireference ab initio approaches.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity and the wavelength of light it absorbs. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating excited-state properties and simulating absorption spectra. chemrxiv.org For donor-acceptor substituted stilbenes, such as 4-(dimethylamino)-4'-cyanostilbene, the HOMO is typically localized on the electron-donating group, while the LUMO is on the electron-accepting group. This charge-transfer character significantly influences their photophysical properties. acs.org

In this compound, the amino groups act as electron donors. We can anticipate that the HOMO would have significant contributions from the nitrogen lone pairs and the phenyl rings, while the LUMO would be distributed over the stilbene bridge and the phenyl rings. The HOMO-LUMO gap would be expected to fall within the near-UV or visible region, consistent with the observed photochemical activity of stilbenes.

Table 2: Calculated HOMO-LUMO Gap for Representative Stilbene Derivatives

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Gap (eV)Reference/Analogy
4,4'-diaminostilbene (B1237157) (analogue)DFT/B3LYP/6-31G*-4.98-1.253.73Analogous System
4-(dimethylamino)-4'-cyanostilbeneAM1/CI-8.51-1.536.98 acs.org
Quercetin on Graphene (for context)DFT/6-21G(d,p)-3.762.596.35 chalcogen.ro

Note: The values for the analogue are hypothetical and based on typical results for similar compounds. The HOMO-LUMO gap can vary significantly with the computational method.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including conformational changes and interactions with the environment. nih.govmdpi.com

MD simulations can be used to explore the conformational landscape of flexible molecules like this compound. The rotation around the ethylenic double bond (cis-trans isomerization) and the single bonds connecting the phenyl rings to the ethylenic carbons are key motions. MD simulations can reveal the preferred conformations and the energy barriers between them.

Furthermore, these simulations can elucidate intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical in condensed phases. researchgate.net For substituted stilbenes, MD simulations have been employed to understand how interactions with neighboring molecules or solvent molecules can influence their photochemical behavior, such as the rate of photoisomerization. researchgate.net

Table 3: Key Conformational Dihedrals in Stilbene Derivatives

Dihedral AngleDescriptionTypical Range (degrees)
C-C=C-C (ethylenic)Defines cis/trans isomerism~0 (cis), ~180 (trans)
Ph-C=CTorsion of the phenyl ring relative to the double bond30-50

The surrounding solvent can have a profound impact on the properties and behavior of a solute molecule. researchgate.netacs.org For stilbene derivatives, solvent polarity is known to affect their fluorescence spectra and photoisomerization dynamics. researchgate.net

MD simulations incorporating explicit solvent molecules can model these effects directly. These simulations can reveal how solvent molecules arrange around the solute and how this solvation shell influences the solute's conformation and electronic properties. caltech.edu For instance, polar solvents can stabilize charge-transfer excited states, leading to red-shifts in emission spectra and potentially altering the pathway of photoisomerization. acs.org Studies on various stilbene derivatives have shown that both absorption and emission spectra are sensitive to the solvent environment. acs.org

Modeling Charge Transfer Mechanisms

The modeling of charge transfer (CT) mechanisms is central to understanding the photophysical and electronic behavior of stilbene derivatives. For donor-acceptor substituted stilbenes, photoexcitation can lead to an intramolecular charge transfer (ICT) event, often resulting in the formation of a twisted intramolecular charge transfer (TICT) state. nih.govdntb.gov.ua In these TICT states, a portion of the molecule twists, leading to a highly polar, charge-separated excited state. The formation and deactivation pathways of these states are heavily influenced by substituents and the solvent environment. nih.govdntb.gov.ua

Computational studies on related molecules like trans-4-(N-arylamino)stilbenes and trans-4-(N,N-dimethylamino)-4'-nitrostilbene (DNS) have shown that the nature of the charge transfer state and its subsequent decay pathways are highly dependent on which part of the molecule undergoes torsion. nih.govresearchgate.net For instance, in some N-aryl-substituted aminostilbenes, the TICT state results from the twisting of the anilino-benzonitrilo C-N bond, while in others, it is the stilbenyl-anilino C-N bond that twists. nih.gov Time-dependent density functional theory (TDDFT) calculations are a key tool for elucidating the structures at conical intersections, which are critical points for non-radiative decay, and for understanding the mechanism of torsion. researchgate.net

Marcus Theory Applications in Electron Transfer

Marcus theory provides a robust theoretical framework for describing the rates of electron transfer reactions. numberanalytics.com It connects the kinetics of electron transfer to thermodynamic and structural parameters of the system. The theory is widely applied in computational chemistry to simulate and analyze electron transfer processes. numberanalytics.com The rate constant (kET) is primarily dependent on the Gibbs free energy of reaction (ΔG°), the reorganization energy (λ), and the electronic coupling between the donor and acceptor states (HDA).

Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating these parameters. numberanalytics.comresearchgate.net The reorganization energy (λ) represents the energy required to distort the reactants and the surrounding solvent from their equilibrium geometries to the geometry of the products, without the electron actually transferring. It is a critical factor that is challenging to determine experimentally but can be calculated computationally. numberanalytics.com

Studies on donor-acceptor stilbene complexes within a cucurbit scispace.comuril host have demonstrated the utility of Marcus theory in explaining their photoreactivity. scispace.comrsc.org Upon charge-transfer excitation, the complex can either undergo a chemical reaction or relax via back electron transfer (BET) to the ground state. The rate of this BET process was found to be governed by Marcus theory principles. scispace.comrsc.orgresearchgate.net Notably, some of these systems operate in the "Marcus inverted region," where the rate of electron transfer counterintuitively decreases as the driving force (the free energy of the reaction) becomes more favorable. scispace.comrsc.orgrsc.orgchemrxiv.org This phenomenon occurs when the driving force exceeds the reorganization energy.

Non-Classical Electron Transfer Effects

While Marcus theory describes thermally activated electron transfer, non-classical effects such as quantum mechanical tunneling can also play a significant role, particularly in long-range electron transfer. These processes are not dependent on thermal activation over a barrier in the same way. Instead, the electron tunnels through the energy barrier separating the donor and acceptor.

In complex systems, this is often described by superexchange theory, where the bridging molecules between the donor and acceptor mediate the electronic coupling. goettingen-research-online.de The rate of tunneling is highly sensitive to the energy difference between the donor/acceptor states and the bridge-localized states, a quantity known as the tunneling-energy gap (Δε). goettingen-research-online.de A smaller tunneling-energy gap leads to stronger electronic coupling and faster, less distance-dependent electron transfer. goettingen-research-online.de While computational models exist to analyze these quantum effects, specific studies detailing the role of non-classical electron transfer in this compound have not been prominently featured in the surveyed literature.

Structure-Property Relationship Predictions

Predicting the properties of a molecule based on its structure is a major goal of computational chemistry. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools used to establish mathematical correlations between a molecule's structural or physicochemical features and its observed properties or biological activities. computer.orgacs.orgnih.gov

For stilbene derivatives, these computational approaches have been widely applied. The process typically involves:

Optimizing the molecular structures using quantum chemical methods, most commonly Density Functional Theory (DFT). computer.org

Calculating a set of "descriptors" from the optimized structures. These can include electronic properties (like HOMO-LUMO energies), steric properties, and thermodynamic properties. computer.orgjobrs.edu.iq

Using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical model that links these descriptors to an experimental property. computer.org

For example, a QSAR study on estrogenic stilbene derivatives used DFT with the B3LYP functional and the 6-311++G** basis set to calculate quantum chemical descriptors. computer.org The resulting model successfully correlated these descriptors with the measured estrogenic activities, identifying the key features contributing to their biological function. computer.org Similar QSAR models have been developed for stilbene derivatives to predict their antifungal activity. acs.orgnih.gov Beyond biological activity, DFT calculations using functionals like CAM-B3LYP have been employed to predict the nonlinear optical (NLO) properties of donor-acceptor substituted stilbenes, which are important for applications in photonics and optoelectronics. researchgate.netsemanticscholar.orgdntb.gov.ua

V. Advanced Spectroscopic Characterization Techniques for N Methyldiaminostilbene

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum reveals the presence of specific functional groups. For N-Methyldiaminostilbene, characteristic absorption bands are expected based on its amine, aromatic, and alkene moieties.

Key research findings on related compounds, such as 4-amino-4'-nitrostilbene (B5910304) and other substituted stilbenes, provide a basis for predicting the IR spectrum. ikm.org.mymdpi.com The N-H stretching vibrations of both the primary (-NH₂) and secondary (-NHCH₃) amine groups are expected to appear as medium to weak bands in the 3300-3500 cm⁻¹ region. The primary amine may show two bands (symmetric and asymmetric stretching), while the secondary amine will show a single band. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is expected just below 3000 cm⁻¹. mdpi.com

The C=C stretching of the central ethylenic bridge in trans-stilbene (B89595) derivatives gives rise to a band around 1585-1600 cm⁻¹. mdpi.com The aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. N-H bending vibrations are anticipated around 1550-1650 cm⁻¹. The C-N stretching vibrations for aromatic amines are typically found in the 1250-1360 cm⁻¹ range. Finally, the out-of-plane C-H bending of the substituted benzene (B151609) rings provides information on the substitution pattern and appears in the 675-900 cm⁻¹ fingerprint region.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3300 - 3500N-H StretchPrimary & Secondary AmineMedium - Weak
3000 - 3100C-H StretchAromatic & VinylicMedium - Weak
2850 - 2960C-H StretchAliphatic (Methyl)Medium - Weak
1585 - 1600C=C StretchVinylic (Stilbene)Medium
1450 - 1600C=C StretchAromatic RingMedium - Strong
1550 - 1650N-H BendPrimary & Secondary AmineVariable
1250 - 1360C-N StretchAromatic AmineMedium
675 - 900C-H BendAromatic (Out-of-plane)Strong

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For stilbene (B7821643) derivatives, the ethylenic C=C stretch is a prominent feature. In studies of trans-stilbene and its radical ions, the C=C stretching frequency is observed to shift significantly upon changes in the electronic state, indicating a change in the bond order. researchgate.netnih.gov

For this compound, the most intense bands are expected to be the C=C stretching of the central double bond and the symmetric breathing modes of the phenyl rings. The C=C ethylenic stretch in stilbene derivatives typically appears in the 1590-1640 cm⁻¹ range. aip.org The presence of amino groups can influence this frequency. The symmetric phenyl ring stretching modes are also prominent, usually appearing near 1600 cm⁻¹ and 1000 cm⁻¹. Raman spectroscopy is generally less sensitive to N-H and O-H vibrations compared to IR, but C-H and C-N stretching modes would also be observable. The high symmetry of the trans-stilbene backbone often results in strong Raman signals. aip.orgresearchgate.net

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of UV or visible light. It provides insights into the conjugated π-electron systems.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. In conjugated systems like stilbene, the most significant transitions are π→π*. The stilbene core itself has strong absorptions, and the introduction of substituents like amino groups, which act as auxochromes, can cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance). ikm.org.my

For this compound, the amino (-NH₂) and N-methylamino (-NHCH₃) groups are electron-donating. These groups extend the conjugation of the system through their lone pair of electrons, shifting the main π→π* absorption band to longer wavelengths compared to unsubstituted stilbene. In related "push-pull" stilbenes, such as 4-amino-4'-nitrostilbene, where an electron-donating group is paired with an electron-withdrawing group, this shift is even more pronounced, extending into the visible region. ikm.org.myresearchgate.net For this compound, with two electron-donating groups, a significant bathochromic shift is expected, likely placing the maximum absorption (λ_max) in the near-UV or violet-blue region of the spectrum. For example, 4,4'-diaminostilbene (B1237157) derivatives used as optical brighteners absorb strongly in the UV range around 340-370 nm. nih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light and been promoted to an excited singlet state. Phosphorescence is a similar process but involves emission from an excited triplet state and occurs on a much longer timescale. Stilbene and its derivatives are well-known for their fluorescent properties, which are highly sensitive to their structure (cis vs. trans isomers) and environment. nih.gov

The trans isomers of stilbenes are typically highly fluorescent, while the cis isomers are often non-fluorescent due to efficient non-radiative decay pathways, including cis-trans isomerization. nih.gov this compound, as a trans-stilbene derivative with electron-donating amino groups, is expected to be a strong fluorophore. The amino groups enhance the fluorescence quantum yield. The emission wavelength is Stokes-shifted to a longer wavelength than the absorption maximum.

Studies on 4,4'-diaminostilbene derivatives show strong blue fluorescence, with emission maxima often in the 420-470 nm range. nih.gov The fluorescence of related push-pull molecules like 4-dimethylamino-4'-nitrostilbene (B1242720) is highly dependent on solvent polarity, a phenomenon attributed to the formation of twisted intramolecular charge-transfer (TICT) states. nih.govomlc.org While this compound does not have the strong push-pull character of a nitro-amino substituted stilbene, some solvent-dependent fluorescence behavior (solvatochromism) can still be anticipated due to the polar nature of the amine groups. Phosphorescence is generally not a dominant process for trans-stilbene derivatives at room temperature in solution due to competing efficient fluorescence and isomerization pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). researchgate.net

For this compound, the ¹H NMR spectrum would provide a wealth of structural information. The protons on the ethylenic double bond (vinylic protons) of a trans-stilbene typically appear as a doublet in the range of δ 6.9-7.5 ppm, with a large coupling constant (J ≈ 16 Hz) characteristic of the trans configuration. ikm.org.my The aromatic protons on the two phenyl rings would resonate in the δ 6.5-8.0 ppm region, with their exact chemical shifts and splitting patterns depending on the substitution pattern. The proton(s) attached to the nitrogen atoms (N-H) would appear as broad signals whose chemical shift is highly dependent on solvent and concentration; they can typically be found between δ 3.0 and 5.0 ppm. The three protons of the N-methyl group (-NHCH₃) would give a distinct singlet or doublet (if coupled to the N-H proton) in the upfield region, likely around δ 2.8-3.1 ppm.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The vinylic carbons would be expected in the δ 120-140 ppm range. The aromatic carbons would appear between δ 110-150 ppm, with the carbons directly attached to the nitrogen atoms being shifted further downfield. The carbon of the methyl group would be the most upfield signal, expected around δ 30-40 ppm.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Notes
¹HVinylic (-CH=CH-)6.9 - 7.5Large coupling constant (J ≈ 16 Hz) for trans isomer.
¹HAromatic (Ar-H)6.5 - 8.0Complex splitting patterns depending on substitution.
¹HAmine (-NH₂ and -NHCH₃)3.0 - 5.0Often broad; position and coupling are solvent-dependent.
¹HMethyl (-CH₃)2.8 - 3.1Singlet or doublet.
¹³CVinylic (-C H=C H-)120 - 140Two distinct signals expected.
¹³CAromatic (Ar-C)110 - 150Shifts influenced by amino substituents.
¹³CMethyl (-C H₃)30 - 40Typically a sharp, upfield signal.

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic compounds, providing detailed information about a molecule's mass and its constituent fragments. mdpi.com When a molecule is introduced into a mass spectrometer, it is first ionized to create a charged molecular ion (or parent ion). libretexts.org The energy of the ionization process can cause this molecular ion to break apart into smaller, charged fragments (daughter ions). tutorchase.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, offering valuable clues to the compound's structure. libretexts.orgspectroscopyonline.com

For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are commonly employed. nih.govyoutube.com EI is a high-energy technique that often results in extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural identification and can be compared against spectral libraries. nih.govnist.gov LC-MS/MS (B15284909), a tandem mass spectrometry approach, is also highly effective, allowing for the selection of the molecular ion, its fragmentation, and the analysis of the resulting fragment ions, which is crucial for confirming the identity of analytes in complex mixtures. mdpi.comedqm.eu

The molecular formula for this compound (assuming a 4,4'-diamino configuration) is C₁₅H₁₆N₂. Its molecular weight is approximately 224.30 g/mol . In accordance with the "nitrogen rule" of mass spectrometry, a molecule with an even number of nitrogen atoms will have an even nominal molecular mass. creative-proteomics.com Therefore, the molecular ion peak (M⁺·) for this compound is expected to appear at an m/z value of 224. Due to the stable aromatic nature of the stilbene core, this molecular ion peak is expected to be prominent. libretexts.org

The fragmentation of this compound within the mass spectrometer is governed by the stability of the resulting ions and neutral fragments. The structure contains several features that direct the fragmentation pathways: two aromatic rings, a central carbon-carbon double bond (the stilbene bridge), and two amino groups, one of which is N-methylated.

Key fragmentation pathways anticipated for this compound include:

Benzylic Cleavage: The bonds adjacent to the aromatic rings are susceptible to cleavage. The most significant fragmentation is the cleavage of the C-C single bond of the ethylene (B1197577) bridge. This benzylic cleavage is highly favorable as it leads to the formation of resonance-stabilized benzyl-type cations.

Cleavage of the Stilbene Bridge: Scission of the central C=C double bond can occur, leading to fragment ions corresponding to the two halves of the molecule. This can result in ions at m/z 119, representing the N-methylaminophenylethene fragment, and m/z 105, for the aminophenylethene fragment.

Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of a bond alpha (adjacent) to the nitrogen atom. libretexts.org For the N-methylamino group, this could involve the loss of a hydrogen atom or, more significantly, cleavage of the bond between the nitrogen and the phenyl ring.

Loss of Small Neutral Molecules/Radicals: Fragmentation can also proceed via the elimination of small, stable neutral species such as a methyl radical (•CH₃) from the N-methylamino group, leading to a fragment at m/z 209.

The detailed analysis of these fragmentation patterns allows for the unambiguous confirmation of the this compound structure. The presence and relative abundance of specific fragment ions help to piece together the molecular puzzle, confirming the stilbene backbone, the presence and position of the amino groups, and the location of the methyl substituent.

Interactive Table: Proposed Mass Spectrometric Fragments of this compound

The following table details the plausible fragment ions for this compound observed in a mass spectrum. The data is based on established fragmentation principles for aromatic amines and stilbenoid compounds.

Vi. Research Applications and Technological Advancements of N Methyldiaminostilbene Derivatives

Design Principles of N-Methyldiaminostilbene-Based Fluorescent Probes

The development of fluorescent probes based on this compound derivatives hinges on strategic molecular design to achieve high sensitivity and selectivity for target analytes and specific microenvironments. These probes are engineered to translate a molecular recognition event into a detectable optical signal.

The rational design of this compound-based fluorescent probes involves the careful selection and placement of functional groups on the core stilbene (B7821643) structure. This approach allows for the creation of probes that can selectively interact with specific analytes or respond to changes in their local environment, such as polarity, viscosity, or the presence of certain ions. nih.govrsc.org

The design process typically begins with identifying a target analyte or a specific cellular microenvironment. nih.gov A recognition motif, a chemical group that specifically interacts with the target, is then integrated into the this compound framework. For instance, to detect specific metal ions, a chelating group that selectively binds to that ion would be incorporated. Similarly, to sense changes in pH, acidic or basic moieties can be included that alter their protonation state and, consequently, the fluorescence properties of the molecule. nih.gov

The physicochemical properties of the probe, such as its size, charge, and lipophilicity, are crucial for its ability to function in biological systems. spectroscopyonline.com These properties are fine-tuned by modifying the chemical structure to ensure, for example, that a probe designed for intracellular imaging can effectively penetrate the cell membrane. The goal is to create a probe that is not only selective for its target but also compatible with the environment in which it is intended to be used.

A key strategy in probe design is to create systems that exhibit a significant change in fluorescence upon binding to the analyte. This can be a "turn-on" response, where the probe becomes fluorescent only after interacting with the target, or a "turn-off" response, where fluorescence is quenched. Ratiometric probes, which show a shift in the wavelength of emission upon binding, are particularly advantageous as they allow for quantitative measurements that are less susceptible to variations in probe concentration or excitation intensity. rsc.org

The functionality of this compound-based fluorescent probes is governed by several photophysical mechanisms, with Intramolecular Charge Transfer (ICT) and fluorescence quenching being particularly significant.

Intramolecular Charge Transfer (ICT): The this compound scaffold, with its electron-donating amino groups and the stilbene π-system, is inherently suited for ICT. nih.govossila.com In these "D-π-A" (donor-π-acceptor) systems, photoexcitation can lead to the transfer of an electron from the donor (the amino groups) to an acceptor part of the molecule through the conjugated π-bridge. nih.govnih.gov This charge redistribution creates a more polar excited state, and the energy of this state is highly sensitive to the polarity of the surrounding environment. nih.gov In polar solvents, the ICT state is stabilized, leading to a red-shift in the emission spectrum. This property can be harnessed to probe the polarity of different microenvironments, such as the interior of a cell or different phases within a material.

In some cases, the excited molecule can undergo a conformational change, such as twisting around a single bond, to form a "twisted intramolecular charge transfer" (TICT) state. nih.govchemrxiv.org This TICT state is often non-emissive or weakly emissive, providing a pathway for non-radiative decay. nih.gov The extent of this twisting can be influenced by the viscosity of the environment; in more viscous media, the twisting is hindered, leading to enhanced fluorescence. This principle is utilized in designing "molecular rotors" for viscosity sensing. scientificarchives.com

Quenching-Based Sensing: Fluorescence quenching is another powerful mechanism for designing "turn-off" fluorescent probes. iitpkd.ac.in In this approach, the presence of an analyte suppresses the fluorescence of the this compound derivative. Quenching can occur through various processes, including photoinduced electron transfer (PET) or energy transfer. mdpi.com For example, a probe can be designed where the binding of a specific metal ion facilitates PET from the fluorophore to the ion, resulting in fluorescence quenching. mdpi.com The selectivity of such probes is determined by the specific interaction between the receptor part of the probe and the quencher analyte. iitpkd.ac.in The efficiency of quenching can be linearly dependent on the concentration of the analyte, allowing for quantitative detection. rsc.org

Sensing Mechanism Principle Application Example
Intramolecular Charge Transfer (ICT) Change in fluorescence emission based on the polarity of the microenvironment due to charge redistribution in the excited state. nih.govossila.comProbing the polarity of cellular compartments or polymer matrices.
Twisted ICT (TICT) Fluorescence is modulated by the restriction of intramolecular rotation in viscous environments, leading to enhanced emission. nih.govchemrxiv.orgMeasuring microviscosity in biological systems or during polymerization processes.
Fluorescence Quenching Reduction of fluorescence intensity upon interaction with a specific analyte (quencher). iitpkd.ac.inDetection of metal ions or other quenching species in a sample. mdpi.com

To enhance their utility and enable on-site or real-time analysis, this compound derivatives can be integrated into various advanced analytical sensing platforms. These platforms often combine the selectivity of the fluorescent probe with the signal transduction and processing capabilities of modern analytical devices. nih.gov

One approach is the immobilization of the this compound probe onto a solid support, such as a polymer film, nanoparticles, or the surface of an optical fiber. nih.gov This creates a reusable and robust sensor that can be used for continuous monitoring. For example, incorporating these probes into polymer matrices can lead to sensors for volatile organic compounds or changes in environmental conditions.

Furthermore, these fluorescent probes can be integrated with microfluidic devices, creating "lab-on-a-chip" systems for high-throughput screening and analysis of small sample volumes. nih.gov Such systems are particularly valuable in biomedical diagnostics and environmental monitoring. The integration with optical detectors, such as CMOS image sensors, can lead to compact and portable analytical devices. nih.gov

The development of electrochemical biosensors also offers a promising avenue for the application of these compounds, where they can be part of a system that converts a biological recognition event into an electrical signal. nih.gov

This compound in Materials Science Research

The photophysical and electronic properties of this compound derivatives make them attractive candidates for the development of new materials with tailored optical and electronic functionalities. Their incorporation into larger molecular structures or composite systems can lead to materials with applications in optoelectronics and other advanced technologies.

The conjugated π-system of the stilbene backbone in this compound derivatives is a key feature for their potential use in organic optoelectronic materials. d-nb.infoazom.com These materials, which include organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs), rely on the ability of organic molecules to transport charge and interact with light. researchgate.netwiley-vch.de

This compound derivatives can be considered as small-molecule organic semiconductors. illinois.edunih.gov The presence of electron-donating amino groups can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for charge injection and transport in electronic devices. researchgate.net By chemically modifying the structure, for instance, by introducing electron-withdrawing or electron-donating substituents, the bandgap and charge transport properties can be tuned to meet the requirements of specific applications. taylorfrancis.comrsc.org

The ability of these molecules to absorb and emit light makes them suitable for use as emitters in OLEDs or as light-harvesting components in OPVs. d-nb.infomdpi.com The efficiency of these devices is highly dependent on the molecular packing and morphology of the organic semiconductor film. Therefore, research in this area also focuses on controlling the self-assembly and crystallization of these molecules to optimize device performance. nih.gov

Property Relevance to Optoelectronics
Conjugated π-system Enables charge transport and interaction with light. d-nb.info
Tunable HOMO/LUMO levels Allows for optimization of charge injection and transport in devices. researchgate.net
Light absorption and emission Suitable for applications as active layers in OLEDs and OPVs. d-nb.infomdpi.com
Molecular packing Influences charge mobility and overall device efficiency. nih.gov

Incorporating this compound derivatives into composite materials is a strategy to create new materials with enhanced or novel properties. nih.govmdpi.com The this compound can be introduced as a functional additive into a polymer matrix, or it can be chemically bonded to the polymer backbone. scientificarchives.comnih.gov

When dispersed in a polymer matrix, the this compound molecules can act as fluorescent reporters, allowing for the study of the polymer's properties, such as its glass transition temperature, curing process, or degradation. The fluorescence of the embedded probe can be sensitive to changes in the local polymer environment.

Alternatively, this compound derivatives can be functionalized with polymerizable groups, such as methacrylates, allowing them to be covalently incorporated into a polymer network. nih.gov This approach can lead to the development of intrinsically fluorescent polymers or materials with built-in sensing capabilities. For example, a polymer containing a covalently bound this compound derivative could be used to create a sensor that changes its fluorescence in response to mechanical stress or the presence of a specific chemical. nih.gov The key to this approach is to ensure that the incorporation of the this compound derivative does not negatively impact the mechanical or thermal properties of the host polymer. nih.govnih.gov

Mechanistic Studies in Biological Interactions

The utility of this compound derivatives as molecular probes is fundamentally dependent on their ability to interact with and report on biological systems in a specific and predictable manner. Understanding the mechanisms governing these interactions is crucial for the rational design of new probes with enhanced capabilities.

Derivatives of this compound designed as probes for biomolecules like DNA and proteins engage in non-covalent interactions to achieve binding. The specific mode of interaction is dictated by the probe's molecular structure, shape, and charge distribution.

For probes targeting DNA, several interaction mechanisms are possible. Crescent-shaped molecules often act as minor groove binders, fitting snugly into the DNA's minor groove. beilstein-journals.org This binding is typically stabilized by a combination of hydrogen bonds, electrostatic interactions, and van der Waals forces. beilstein-journals.org Alternatively, planar aromatic structures, which could be a feature of certain this compound derivatives, can intercalate between the base pairs of the DNA double helix. mdpi.com Some probes may even exhibit a combination of intercalation and external binding modes. mdpi.com The binding affinity and sequence specificity of these interactions can be significantly enhanced by the addition of cationic side chains, which strengthen the electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. beilstein-journals.org

The interaction with proteins is governed by similar principles of molecular recognition. Probes bind to specific sites on a protein surface, often pockets or clefts, through spatial and chemical complementarity. nih.gov These interactions prevent the protein from binding to its natural partners or substrates. beilstein-journals.org The binding process can be influenced by factors such as the distribution of charges on the protein and probe surfaces, which helps orient the molecules for optimal binding. nih.gov The presence of both positive and negative charges in a protein's binding region can provide a high degree of selectivity through the spatial matching of charges with the probe molecule. nih.gov

The effectiveness of these binding interactions is quantified by the binding constant (Kb), which indicates the affinity of the probe for its target. Higher Kb values signify stronger binding.

Table 1: Illustrative DNA Binding and Quenching Constants for Acridine-Thiosemicarbazone Derivatives (Note: This table presents data for acridine (B1665455) derivatives to illustrate the concept of binding constants, as specific data for this compound derivatives is not available in the provided sources.)

Derivative CompoundBinding Constant (Kb) (M-1)Quenching Constant (Ksv) (M-1)
3a 2.05 × 1042.18 × 104
3f 1.00 × 1061.10 × 104
3g 1.74 × 104-0.20 × 104

Data sourced from a study on (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives to demonstrate typical ranges for DNA binding parameters. mdpi.com

For a probe to be effective in cellular imaging, it must first cross the cell membrane and then accumulate in a specific subcellular location. The mechanisms governing this uptake and localization are primarily controlled by the physicochemical properties of the probe, such as its net charge, lipophilicity, and three-dimensional shape. nih.gov

Cellular uptake can be modulated by systematically altering the probe's structure. For instance, adding alkyl substituents can increase lipophilicity, which often correlates with more efficient cellular uptake. nih.gov Once inside the cell, the probe's journey continues to its final destination. This subcellular localization is highly dependent on the probe's characteristics. Hydrophilic probes may be largely confined to the lysosomes, whereas more lipophilic, amphiphilic derivatives can associate with the membranes of organelles like mitochondria and the endoplasmic reticulum, or with the plasma membrane itself. nih.gov

Some probes are designed to be "fluorogenic," meaning they are non-fluorescent until they are acted upon by cellular processes. For example, a probe might enter the cell and be hydrolyzed by cellular esterases, which traps it inside. researchgate.net Subsequent oxidation by intracellular species can then convert it into a fluorescent compound, allowing for visualization. researchgate.net The final location of the fluorescent signal depends on where this activation occurs and the properties of the resulting molecule. This can lead to specific staining of the cytosol, mitochondria, or the nucleus. researchgate.net For example, probes like NucSpot® Live are engineered to be cell-permeant and specifically bind to DNA, resulting in precise staining of the nucleus in living cells. biotium.com

The ability to control where a probe localizes is critical for its application. A probe designed to report on mitochondrial dysfunction must be able to accumulate in mitochondria, while one intended to monitor changes in nuclear DNA must be able to enter the nucleus. researchgate.netbiotium.com

Molecular recognition is the fundamental process that enables this compound derivatives, and indeed all molecular probes, to function. It is defined by the specific and selective binding between two molecules. numberanalytics.com This high-precision interaction is not based on a single strong bond but rather on the cumulative effect of multiple, weaker non-covalent interactions. researchgate.net These include hydrogen bonding, electrostatic interactions, π-π stacking, and van der Waals forces. numberanalytics.com

The classic "lock and key" model provides a useful analogy: the probe (the "key") is designed to have a shape and chemical surface that is perfectly complementary to its biological target (the "lock"). numberanalytics.com This complementarity ensures that the probe binds preferentially to its intended target—be it a specific protein, a particular DNA sequence, or another biomolecule—and not to other molecules in the complex cellular environment. numberanalytics.comnih.gov

This principle is central to many biological processes, including enzyme-substrate binding and protein-ligand interactions, and it is harnessed in the design of molecular probes. numberanalytics.com By carefully designing the structure of an this compound derivative, researchers can create a molecule that recognizes and binds to a specific biological entity, leading to a detectable change, such as the emission of light. thermofisher.com The study of these interactions often involves a combination of thermodynamic analysis, X-ray crystallography, and computational modeling to fully understand the energetics and structural basis of the recognition event. nih.gov

Advanced Analytical Chemistry Methodologies Utilizing this compound

The unique photophysical properties of this compound derivatives make them valuable scaffolds for the development of advanced analytical tools, particularly fluorescent sensors and probes for spectroscopic detection.

Spectroscopic methods, especially those based on fluorescence, are powerful analytical techniques known for their high sensitivity and rapid response. nih.govnih.gov this compound derivatives can be engineered as fluorescent probes that signal the presence of a specific analyte or a change in the local environment. thermofisher.com

A common strategy in probe design is to create "turn-on" sensors. These probes are initially non-fluorescent or weakly fluorescent. Upon binding to their target, a conformational change or chemical reaction occurs that "switches on" their fluorescence, generating a strong signal against a low-background. nih.gov This approach enhances the signal-to-noise ratio and improves detection sensitivity. mdpi.com

Another advanced approach is the development of ratiometric fluorescent sensors. These probes have multiple fluorophores or emission states. beilstein-journals.org Upon interaction with the target, the intensity of one emission peak decreases while another increases. By measuring the ratio of these two intensities, a quantitative measurement can be made that is independent of probe concentration, excitation intensity, and other experimental variables that can affect single-wavelength measurements. beilstein-journals.org

The development of these methods involves characterizing the probe's photophysical properties, including its absorption and emission spectra, quantum yield, and photostability. nih.govmdpi.com For example, a derivative might be designed to absorb and emit light in the near-infrared (NIR) region, which is advantageous for biological imaging due to deeper tissue penetration and reduced autofluorescence. nih.gov

The successful implementation of a sensor based on an this compound derivative requires rigorous evaluation of its performance. The design process focuses on optimizing the probe's structure to achieve high selectivity and sensitivity for its intended analyte. Key performance metrics are then measured to validate its analytical utility. mdpi.com

Limit of Detection (LOD): This is one of the most important performance metrics. It defines the lowest concentration of an analyte that can be reliably detected by the sensor. For example, a highly sensitive fluorescent probe for detecting biothiols was reported to have an LOD of 0.8 μM. mdpi.com

Linearity: An ideal sensor exhibits a linear relationship between the concentration of the analyte and the output signal (e.g., fluorescence intensity) over a specific range. mdpi.com This linear range is crucial for quantitative analysis. The quality of the linear fit is often expressed by the correlation coefficient (R²), with values close to 1 indicating excellent linearity. mdpi.com

Selectivity: The sensor must respond selectively to the target analyte, even in the presence of other, structurally similar molecules. Selectivity is tested by exposing the sensor to a variety of potential interferents and observing the response.

Response Time: This metric measures how quickly the sensor provides a stable signal after being exposed to the analyte. A rapid response time is essential for real-time monitoring applications. mdpi.com

Table 2: Key Performance Metrics for Analytical Sensors

Performance MetricDescriptionExample of Good Performance
Limit of Detection (LOD) The lowest analyte concentration that can be reliably measured.0.8 μM for a glutathione (B108866) probe. mdpi.com
Linearity (R²) The degree to which the sensor's response is proportional to the analyte concentration.R² = 0.9995 for a soil conductivity sensor. mdpi.com
Response Time The time taken to reach a stable signal after analyte introduction.< 50 ms (B15284909) for a soil conductivity sensor. mdpi.com
Selectivity The ability to detect the target analyte without interference from other compounds.No fluorescence change in the presence of non-target amino acids. mdpi.com
Relative Error The measure of accuracy, comparing the measured value to a known standard.-1.94% to 1.86% compared to a commercial sensor. mdpi.com

Vii. Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Molecular Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the design and optimization of molecules like N-Methyldiaminostilbene. nih.govrsc.org These computational tools can analyze vast datasets to identify patterns and predict molecular properties, significantly accelerating the development of new derivatives with enhanced functionalities. rsc.orgeithealth.eu

In the context of MeDAS, AI and ML can be employed to:

Optimize Binding Affinity and Selectivity: ML algorithms can model the interaction between MeDAS derivatives and their biological targets, such as myelin. By analyzing structure-activity relationships, these models can predict which chemical modifications would lead to stronger and more specific binding, improving its efficacy as a PET tracer. nih.gov

Predict Pharmacokinetic Properties: The journey of a probe within a biological system is complex. AI-driven models can predict properties like absorption, distribution, metabolism, and excretion (ADME), helping to design MeDAS analogs with better in-vivo stability and imaging characteristics. nih.gov

De Novo Design: Beyond optimizing existing structures, AI can generate entirely new molecular designs. rsc.org By defining desired properties (e.g., high fluorescence, specific target affinity), generative models can propose novel stilbene-based compounds that may outperform MeDAS in specific applications.

The relationship between AI and ML can be visualized as a set of concentric circles, where ML is a subset of the broader AI field, and deep learning (DL) is a further specialization within ML. github.io This technology-driven approach allows for the processing of enormous quantities of data with increased automation, moving drug and material discovery towards a more rational design process. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research

Research Area AI/ML Application Desired Outcome
Probe Optimization Predict binding affinity and selectivity from molecular structure. Enhanced signal-to-noise ratio in PET imaging.
Pharmacokinetics Model ADME properties to forecast in-vivo behavior. Improved bioavailability and reduced off-target effects.
New Molecule Discovery Generate novel stilbene (B7821643) structures with specified functionalities. Discovery of next-generation probes and materials.

| Data Analysis | Analyze complex imaging data to identify subtle patterns. | Deeper insights into disease progression and treatment response. eithealth.eu |

Exploration of Novel Photophysical Phenomena

The utility of this compound as a molecular probe is fundamentally linked to its photophysical properties. While its application in PET imaging is established, a deeper exploration of its interaction with light holds the key to unlocking new applications. rug.nl Future research will likely focus on characterizing and modulating its fluorescence, phosphorescence, and other light-emitting characteristics.

Key research avenues include:

Two-Photon Absorption: Investigating the two-photon absorption cross-section of MeDAS and its derivatives could open doors for high-resolution, deep-tissue imaging with reduced phototoxicity.

Solvatochromism: A detailed study of how the emission spectrum of MeDAS changes in different solvent environments (solvatochromism) could lead to the development of probes that can sense the polarity of their microenvironment, providing information about cellular health or disease states.

Aggregation-Induced Emission (AIE): Researchers may explore modifications to the MeDAS structure to induce AIE properties. AIE-gens are typically non-emissive when dissolved but become highly fluorescent upon aggregation, making them excellent candidates for "turn-on" probes that only light up in the presence of a specific target.

Advancements in Multi-functional Probes and Smart Materials

The future of molecular probes lies in multi-functionality. Instead of a simple imaging agent, the goal is to develop "smart" or "theranostic" (therapeutic + diagnostic) materials that can perform multiple tasks. e3s-conferences.orgfrontiersin.org These materials can sense changes in their environment and respond with a specific action. e3s-conferences.org this compound provides a versatile scaffold for building such intelligent systems.

Potential advancements include:

Theranostic Probes: By attaching a therapeutic agent to the MeDAS molecule, it could be possible to create a probe that not only visualizes a disease site (e.g., a demyelinated lesion in multiple sclerosis) but also delivers a drug to that precise location. rug.nl

Environmentally-Responsive Probes: Modifying MeDAS to be sensitive to pH, temperature, or specific enzymes could result in probes that activate only under certain physiological conditions, characteristic of a disease state. frontiersin.org This increases diagnostic specificity and reduces background signal.

Smart Material Integration: Incorporating MeDAS into polymers or nanocomposites could lead to the creation of smart materials that change their optical properties in response to mechanical stress, chemical exposure, or temperature, with applications in structural health monitoring or environmental sensing. e3s-conferences.orgmdpi.com

Table 2: From Single-Function to Multi-functional MeDAS

Probe Type Function Example Application
Diagnostic Probe Imaging of myelin. rug.nl Monitoring demyelination in multiple sclerosis. rug.nl
Responsive Probe Imaging + Sensing (e.g., pH). Visualizing and reporting on the acidic microenvironment of tumors.
Theranostic Probe Imaging + Therapy. Delivering a remyelinating drug directly to a lesion identified by PET scan.

| Smart Material | Sensing + Actuation. | A polymer film containing MeDAS that fluoresces at points of mechanical failure. |

Sustainable Synthesis and Application Development

As the potential applications of this compound expand, so does the need for its efficient and environmentally friendly synthesis. The principles of green chemistry are becoming central to modern chemical production, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mpie.de

Future research in the sustainable synthesis of MeDAS will likely focus on:

Green Solvents: Replacing traditional volatile organic solvents with water or other environmentally benign alternatives. rsc.org

Catalysis: Developing reusable and highly efficient catalysts to drive the chemical reactions needed to build the MeDAS molecule, reducing the energy input and waste products. rsc.orgrsc.org This includes exploring novel metal-based nanocrystals or organocatalysts. rsc.orgmdpi.com

Microwave-Assisted Synthesis: Utilizing microwave technology can dramatically reduce reaction times and energy consumption compared to conventional heating methods. rsc.org

Circular Economy Principles: Developing methods for creating MeDAS derivatives from renewable biomass sources or designing them to be easily degradable after their useful life, contributing to a circular economy. anu.edu.au

By embracing these sustainable practices, the scientific community can ensure that the development and application of advanced molecules like this compound proceed in a manner that is not only scientifically innovative but also environmentally responsible. mpie.de

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for N-Methyldiaminostilbene, and how can researchers optimize yield while minimizing side reactions?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted anilines and stilbene derivatives under controlled conditions (e.g., palladium-catalyzed cross-coupling). To optimize yield, researchers should systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and employ real-time monitoring via HPLC or NMR . For purity, column chromatography or recrystallization in non-polar solvents is recommended. Safety protocols from SDS documents (e.g., handling aryl amines) must be strictly followed .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm methyl group positioning and aromatic substitution patterns. IR spectroscopy can identify amine N-H stretches (3200–3500 cm1^{-1}) and validate hydrogen bonding interactions. For complex cases, 2D NMR (COSY, NOESY) or high-resolution mass spectrometry (HRMS) provides unambiguous structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Store in airtight containers away from light to prevent decomposition.
  • Follow SDS guidelines for spill management (e.g., neutralization with weak acids for amine residues) .

Advanced Research Questions

Q. How do electronic substituents on the stilbene backbone influence the photophysical properties of this compound?

  • Methodological Answer :

  • Conduct UV-Vis and fluorescence spectroscopy to measure absorption/emission maxima.
  • Correlate Hammett substituent constants (σ\sigma) with spectral shifts to quantify electron-donating/withdrawing effects.
  • Computational modeling (DFT/TD-DFT) can predict excited-state behavior and validate experimental data .

Q. What statistical approaches resolve contradictions in thermodynamic data (e.g., ΔfH\Delta_fH^\circ) for this compound?

  • Methodological Answer :

  • Apply meta-analysis to aggregate data from multiple studies, weighting results by measurement precision (e.g., NIST-standardized enthalpies ).
  • Use ANOVA or Bayesian inference to identify outliers caused by methodological variability (e.g., calorimetry vs. computational estimates) .

Q. How can researchers design a multi-case study to evaluate this compound’s reactivity under varying catalytic conditions?

  • Methodological Answer :

  • Case Selection : Test diverse catalysts (e.g., Pd, Cu, Ni) across solvent systems (polar aprotic vs. non-polar).
  • Data Collection : Monitor reaction progress via GC-MS or in-situ FTIR.
  • Analysis : Use principal component analysis (PCA) to identify dominant factors (e.g., catalyst electronic profile, solvent dielectric constant) .

Data Integration and Validation

Q. What strategies ensure reproducibility in kinetic studies of this compound’s degradation pathways?

  • Methodological Answer :

  • Standardize reaction conditions (temperature, pH) using IUPAC-recommended buffers.
  • Validate kinetic models (e.g., pseudo-first-order) through triplicate experiments and error margin reporting (95% confidence intervals).
  • Cross-reference with NIST kinetics databases for consistency .

Q. How can systematic literature reviews address gaps in mechanistic studies of this compound?

  • Methodological Answer :

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).
  • Use tools like Covidence for screening and PRISMA guidelines for reporting.
  • Highlight discrepancies in proposed mechanisms (e.g., radical vs. ionic pathways) and recommend validation via isotopic labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.